molecular formula C18H14HgO2 B14428197 Bis[(4-methoxyphenyl)ethynyl]mercury CAS No. 82490-23-1

Bis[(4-methoxyphenyl)ethynyl]mercury

Cat. No.: B14428197
CAS No.: 82490-23-1
M. Wt: 462.9 g/mol
InChI Key: WDTPPLBFEZVKFL-UHFFFAOYSA-N
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Description

Bis[(4-methoxyphenyl)ethynyl]mercury is an organomercury compound characterized by the presence of two 4-methoxyphenyl groups attached to a mercury atom through ethynyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(4-methoxyphenyl)ethynyl]mercury typically involves the reaction of mercury salts with 4-methoxyphenylacetylene under specific conditions. One common method includes the use of mercury(II) acetate and 4-methoxyphenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of the desired organomercury compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bis[(4-methoxyphenyl)ethynyl]mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) derivatives.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The ethynyl groups can participate in substitution reactions, where other functional groups replace the 4-methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce various organomercury compounds with different functional groups.

Scientific Research Applications

Bis[(4-methoxyphenyl)ethynyl]mercury has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its antimicrobial properties and potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialized materials and as a precursor for other organomercury compounds.

Mechanism of Action

The mechanism by which Bis[(4-methoxyphenyl)ethynyl]mercury exerts its effects involves interactions with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to alterations in their structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • Bis(phenyl)mercury
  • Bis(4-chlorophenyl)mercury
  • Bis(4-nitrophenyl)mercury

Comparison

Compared to similar compounds, Bis[(4-methoxyphenyl)ethynyl]mercury is unique due to the presence of the 4-methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility in organic solvents and potentially modify its biological activity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

82490-23-1

Molecular Formula

C18H14HgO2

Molecular Weight

462.9 g/mol

IUPAC Name

bis[2-(4-methoxyphenyl)ethynyl]mercury

InChI

InChI=1S/2C9H7O.Hg/c2*1-3-8-4-6-9(10-2)7-5-8;/h2*4-7H,2H3;

InChI Key

WDTPPLBFEZVKFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#C[Hg]C#CC2=CC=C(C=C2)OC

Origin of Product

United States

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